Cas no 851946-98-0 (ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(3,4-dimethylbenzoyl)amino]-3,4-dihydro-4-oxo-3-phenyl-, ethyl ester
- ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- ethyl 5-[(3,4-dimethylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
- AB00670140-01
- 851946-98-0
- F0641-0031
- AKOS024589975
- ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
-
- Inchi: 1S/C24H21N3O4S/c1-4-31-24(30)20-18-13-32-22(25-21(28)16-11-10-14(2)15(3)12-16)19(18)23(29)27(26-20)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H,25,28)
- InChI Key: HIFGHDICEJDPFH-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C2=C(NC(=O)C3=CC=C(C)C(C)=C3)SC=C12
Computed Properties
- Exact Mass: 447.12527733g/mol
- Monoisotopic Mass: 447.12527733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 766
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 116Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- pka: 12.21±0.20(Predicted)
ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0031-25mg |
ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-98-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0641-0031-4mg |
ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-98-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0641-0031-20mg |
ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-98-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0641-0031-3mg |
ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-98-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0031-40mg |
ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-98-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0641-0031-10mg |
ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-98-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0031-2mg |
ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-98-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0641-0031-50mg |
ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-98-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0641-0031-100mg |
ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-98-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0641-0031-5mg |
ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851946-98-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Related Literature
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
Additional information on ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
Ethyl 5-(3,4-Dimethylbenzamido)-4-Oxo-3-Phenyl-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate: A Comprehensive Overview
The compound ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851946-98-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thienopyridazines, which are heterocyclic aromatic compounds known for their unique electronic properties and structural versatility. The molecule's structure incorporates a thienopyridazine core with substituents that include an ethyl carboxylate group, a phenyl group, and a 3,4-dimethylbenzamido group. These substituents contribute to the compound's chemical reactivity and biological activity.
Recent studies have highlighted the importance of thienopyridazines in drug discovery and material science. The thieno[3,4-d]pyridazine moiety is particularly interesting due to its ability to form stable aromatic systems and participate in various chemical reactions. The presence of the ethyl carboxylate group enhances the compound's solubility in organic solvents, making it easier to handle during synthesis and purification processes. Additionally, the phenyl and 3,4-dimethylbenzamido groups introduce steric and electronic effects that can modulate the compound's interactions with biological targets.
In terms of synthesis, this compound can be prepared through a multi-step process involving condensation reactions and cyclization. The use of appropriate reagents and reaction conditions is critical to ensure high yields and purity. For instance, the formation of the thienopyridazine ring typically involves the reaction of an appropriate diamine with a carbonyl compound under thermal or catalytic conditions. Subsequent functionalization steps allow for the introduction of the ethyl carboxylate and benzamido groups.
The biological activity of this compound has been a subject of recent research interest. Preliminary studies suggest that it may exhibit potential as an anti-inflammatory or anticancer agent due to its ability to inhibit key enzymes involved in these pathways. The benzamido group is particularly noteworthy as it can act as a hydrogen bond donor or acceptor, facilitating interactions with protein targets. Furthermore, the compound's aromaticity and conjugation patterns may contribute to its stability and bioavailability.
In material science applications, this compound could serve as a precursor for advanced materials such as organic semiconductors or light-emitting diodes (LEDs). Its extended conjugation system may enable efficient charge transport properties, making it suitable for use in electronic devices. Researchers are currently exploring methods to optimize its electronic properties through structural modifications.
The development of efficient synthetic routes for this compound remains an active area of research. Recent advancements in catalytic chemistry have enabled the use of transition metal catalysts to facilitate key steps in its synthesis. For example, palladium-catalyzed coupling reactions have been employed to introduce the phenyl group with high precision. Such methods not only improve yield but also reduce reaction times, making large-scale production more feasible.
In conclusion, ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate represents a promising molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research in drug discovery and materials science. As new insights into its properties continue to emerge, this compound is likely to play an increasingly important role in advancing both fundamental and applied sciences.
851946-98-0 (ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate) Related Products
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)




